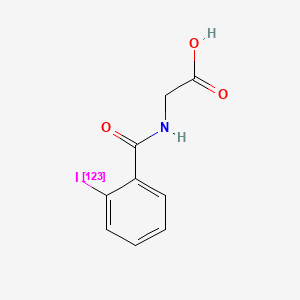
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or primary amines to form phthalimide.
Etherification: The phthalimide is then subjected to etherification with 4-bromobutanol in the presence of a base such as potassium carbonate to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Phthalimide: Large-scale production of phthalimide from phthalic anhydride and ammonia.
Continuous Etherification Process: Using continuous reactors for the etherification step to improve yield and efficiency.
Automated Cyclization: Employing automated systems for the cyclization step to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The phthalimide moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties.
作用机制
The mechanism of action of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound, simpler in structure but with similar reactivity.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, offering different properties and applications.
Isoindoline Derivatives: Compounds with modifications on the isoindoline ring, providing a range of biological activities.
Uniqueness
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is unique due to its dual phthalimide structure, which allows for diverse chemical reactions and biological interactions. This dual structure enhances its potential as a versatile building block in synthetic chemistry and a candidate for drug development.
属性
CAS 编号 |
94464-30-9 |
|---|---|
分子式 |
C20H16N2O6 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
2-[4-(1,3-dioxoisoindol-2-yl)oxybutoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O6/c23-17-13-7-1-2-8-14(13)18(24)21(17)27-11-5-6-12-28-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChI 键 |
PHIWXXXLKDTQLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





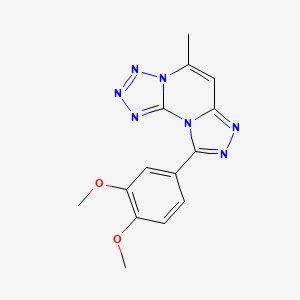

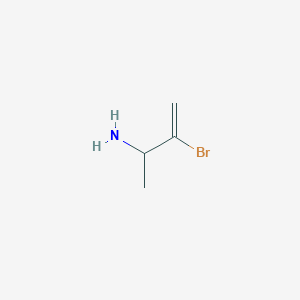
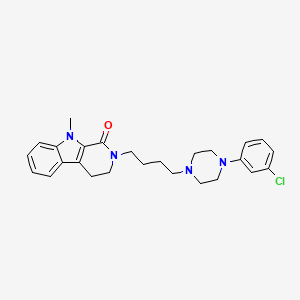
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
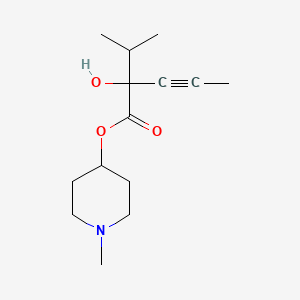
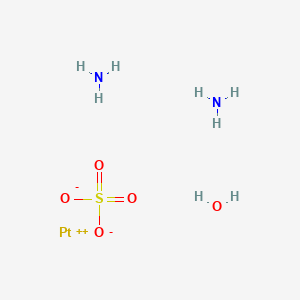
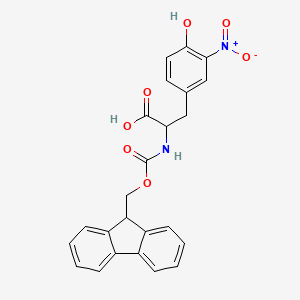
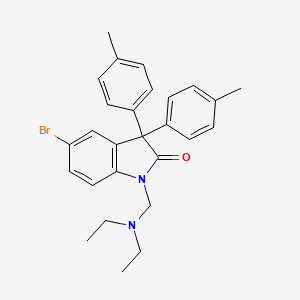
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
